molecular formula C13H19NO3 B1350158 2-(3,4,5-Trimethoxyphenyl)pyrrolidine CAS No. 383127-12-6

2-(3,4,5-Trimethoxyphenyl)pyrrolidine

Cat. No.: B1350158
CAS No.: 383127-12-6
M. Wt: 237.29 g/mol
InChI Key: QLDDZYNMMJOGJY-UHFFFAOYSA-N
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Description

2-(3,4,5-Trimethoxyphenyl)pyrrolidine (C₁₃H₁₉NO₃, MW 237.3) is a pyrrolidine derivative substituted with a 3,4,5-trimethoxyphenyl group at the 2-position. Its IUPAC name and structural identifiers (CAS 383127-12-6, PubChem CID 2771775) confirm its unique configuration . The compound exists as a liquid (boiling point 335.4°C, density 1.074 g/cm³) and is cataloged as a building block in organic synthesis, though its specific biological activities remain underexplored in the provided evidence .

Properties

IUPAC Name

2-(3,4,5-trimethoxyphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-15-11-7-9(10-5-4-6-14-10)8-12(16-2)13(11)17-3/h7-8,10,14H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDDZYNMMJOGJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378081
Record name 2-(3,4,5-trimethoxyphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383127-12-6
Record name 2-(3,4,5-Trimethoxyphenyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383127-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4,5-trimethoxyphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trimethoxyphenyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of methoxy groups with other functional groups .

Scientific Research Applications

Chemical Synthesis and Development

Building Block in Organic Chemistry

  • The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of various functional groups, facilitating the creation of new derivatives with enhanced properties.

Synthetic Routes

  • Various synthetic methods have been developed for the preparation of 2-(3,4,5-trimethoxyphenyl)pyrrolidine. These methods often involve the reaction of 3,4,5-trimethoxybenzaldehyde with pyrrolidine under different conditions to optimize yield and purity.

Biological Applications

Anticancer Properties

  • Research has indicated that this compound exhibits promising anticancer activity. It has been shown to inhibit tubulin polymerization and induce apoptosis in cancer cells by targeting heat shock proteins and other molecular pathways .

Anti-inflammatory Effects

  • The compound has been investigated for its anti-inflammatory properties. It has demonstrated potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Preliminary studies have shown that derivatives based on this compound can significantly reduce COX-2 activity, indicating a pathway for therapeutic development .

Antimicrobial Activity

  • The trimethoxyphenyl moiety is associated with antimicrobial properties. Studies have reported that derivatives containing this functional group exhibit activity against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents .

Pharmaceutical Development

Therapeutic Potential

  • Ongoing research is exploring the therapeutic potential of this compound in treating conditions such as inflammation and cancer. Its mechanism involves modulation of specific biological targets, which may lead to innovative treatments for diseases resistant to conventional therapies .

Case Studies

  • A notable study demonstrated that a derivative of this compound showed significant anticancer efficacy against multidrug-resistant cell lines. This highlights its potential as a lead compound for drug development aimed at overcoming resistance in cancer therapy .

Industrial Applications

Material Science

  • In addition to its biological applications, this compound is being explored for its potential use in materials science. Its unique chemical properties make it suitable for developing advanced materials with specific functionalities.

Data Table: Summary of Applications

Application AreaSpecific ApplicationsKey Findings
Organic ChemistryBuilding block for complex moleculesFacilitates synthesis of diverse derivatives
Anticancer ResearchInhibition of tubulin polymerizationInduces apoptosis in cancer cells
Anti-inflammatory StudiesInhibition of COX enzymesReduces inflammation markers
Antimicrobial ResearchActivity against bacteria and fungiEffective against multiple strains
Pharmaceutical DevelopmentPotential treatments for cancer and inflammationModulates biological targets

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 3,4,5-trimethoxyphenyl group is a common pharmacophore in anticancer and kinase-inhibiting agents. Below, we compare 2-(3,4,5-trimethoxyphenyl)pyrrolidine with analogs sharing this moiety or pyrrolidine cores.

Structural and Functional Differences

Key Analysis

Core Structure Impact
  • Pyrrolidine vs. In contrast, rigid cores like pyridine (in ALK2 inhibitors ) or planar acrylonitrile (in benzothiophene derivatives ) may favor specific target interactions, such as tubulin binding in anticancer activity.
  • Methoxy Substitution Patterns :
    The 3,4,5-trimethoxy configuration is critical for activity in Combretastatin analogs and benzothiophene acrylonitriles . Reducing methoxy groups (e.g., 2,4-dimethoxy in pyrrolidine analogs ) likely diminishes potency due to reduced electron-donating effects and steric bulk.

Pharmacokinetic and Metabolic Considerations
  • Solubility : Combretastatin A-4’s poor water solubility led to prodrug development (e.g., phosphate salts) . The target compound’s pyrrolidine core may improve solubility compared to aromatic systems, though direct data is lacking.
  • Metabolic Stability : Pyrrolidine rings are prone to oxidative metabolism (e.g., cleavage observed in ’s metabolite M2 ). The 3,4,5-trimethoxyphenyl group might slow degradation by steric hindrance, but this requires validation.

Biological Activity

2-(3,4,5-Trimethoxyphenyl)pyrrolidine is a chemical compound that has attracted significant attention due to its potential therapeutic properties. The compound is characterized by a pyrrolidine ring linked to a 3,4,5-trimethoxyphenyl group, which contributes to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H19NO3
  • Molecular Weight : 235.30 g/mol

The compound exists predominantly in its hydrochloride form for stability and solubility in biological studies.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes such as Taq polymerase and telomerase, which are crucial in cancer cell proliferation and survival.
  • Cell Cycle Regulation : The compound induces cell cycle arrest at the G1 and G2/M phases in various cancer cell lines, leading to apoptosis .
  • Kinase Inhibition : It demonstrates inhibition of oncogenic kinases, which are often overactive in cancer cells. This inhibition may contribute to its anti-cancer properties .

Anti-Cancer Activity

Research indicates that this compound possesses significant cytotoxicity against various cancer cell lines. For instance:

  • In vitro studies have shown that derivatives of this compound can induce apoptosis in MCF-7 (breast cancer) cells by triggering caspase activation and down-regulating ERK2 proteins .
  • A study reported that specific derivatives demonstrated IC50 values ranging from 0.13 to 0.19 μM against A549 (lung cancer) and Colo-205 (colon cancer) cell lines .

Anti-Inflammatory Properties

The compound also exhibits anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and signaling pathways such as NF-kB. This property suggests potential applications in treating inflammatory diseases .

Antibacterial and Antifungal Activity

Preliminary studies have indicated that pyrrolidine derivatives can exhibit antibacterial and antifungal activities. The presence of the trimethoxyphenyl group enhances these properties against various Gram-positive and Gram-negative bacteria .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several pyrrolidine derivatives on different cancer cell lines. Compounds bearing the trimethoxyphenyl moiety showed the highest cytotoxicity against MCF-7 cells, with IC50 values significantly lower than those of standard chemotherapeutic agents .

Study 2: Kinase Profiling

Another research effort focused on the kinase profiling of these compounds. It was found that certain derivatives inhibited multiple oncogenic kinases effectively, suggesting a broad spectrum of action against various cancers .

Comparative Analysis with Similar Compounds

CompoundBiological ActivityIC50 (μM)Mechanism
This compoundAnti-cancer0.13 - 0.19Enzyme inhibition
Compound AAnti-cancer14.1DNA damage
Compound BAnti-inflammatoryNot specifiedNF-kB inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4,5-Trimethoxyphenyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
2-(3,4,5-Trimethoxyphenyl)pyrrolidine

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